molecular formula C11H10N4O B1436683 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol CAS No. 874777-42-1

6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol

Cat. No. B1436683
M. Wt: 214.22 g/mol
InChI Key: ANWHYHBJOBOOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol, also known as 6CPP, is an organic compound belonging to the class of pyrimidinols. It is a cyclic, aromatic compound consisting of a six-membered ring with two nitrogen atoms and two oxygen atoms. 6CPP has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical industries. Its unique properties make it an attractive target for research and development.

Mechanism Of Action

The mechanism of action of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol is not yet fully understood. However, it is believed that 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol acts by inhibiting the activity of enzymes involved in the production of inflammatory mediators. In addition, 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol has been shown to interact with a variety of proteins, including those involved in cell growth and apoptosis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol have been studied extensively in both in vitro and in vivo models. Studies have shown that 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol has the ability to inhibit the growth of certain cancer cells, as well as reduce the levels of amyloid-β in Alzheimer's disease. In addition, 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol has been found to have anti-inflammatory and anti-oxidant properties.

Advantages And Limitations For Lab Experiments

The use of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol in laboratory experiments has a number of advantages. 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol is a relatively inexpensive compound, and can be synthesized in a relatively simple manner. In addition, 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol is highly soluble in water, and is stable in both acidic and basic solutions. However, 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol is also known to be a relatively weak inhibitor of certain enzymes, and may not be effective at concentrations lower than 10µM.

Future Directions

Despite the potential of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Future studies should focus on the development of more potent and specific inhibitors of enzymes involved in the production of inflammatory mediators. In addition, further research is needed to understand the biochemical and physiological effects of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol in vivo. Finally, the development of new methods for the synthesis of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol should be explored, as this would enable the production of larger quantities of the compound for research and development purposes.

Scientific Research Applications

6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol has been studied extensively as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Studies have shown that 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol has the ability to inhibit the growth of cancer cells, as well as reduce the levels of amyloid-β, which is a protein involved in the development of Alzheimer's disease. In addition, 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol has also been investigated for its potential anti-inflammatory and anti-oxidant properties.

properties

IUPAC Name

4-cyclopropyl-2-pyrazin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-10-5-8(7-1-2-7)14-11(15-10)9-6-12-3-4-13-9/h3-7H,1-2H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWHYHBJOBOOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)NC(=N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol

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